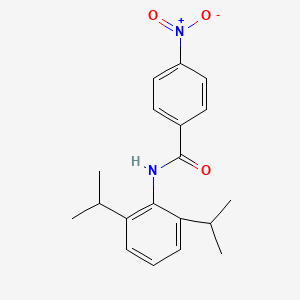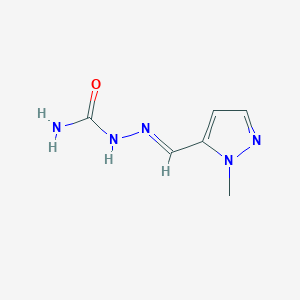![molecular formula C17H12N4S B5718869 N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5718869.png)
N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B cell-related diseases.
Mechanism of Action
TAK-659 works by inhibiting N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine, a key enzyme involved in the signaling pathway of B cells. N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine plays a critical role in the activation and proliferation of B cells, as well as the production of antibodies. By inhibiting N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine, TAK-659 blocks the downstream signaling pathways that lead to B cell activation and proliferation.
Biochemical and Physiological Effects
In addition to its effects on B cells, TAK-659 has also been shown to inhibit other enzymes in the same family as N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine, such as TEC and ITK. This broader inhibition profile may contribute to its efficacy in treating various B cell-related diseases. TAK-659 has also been shown to have good oral bioavailability and to be well-tolerated in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of TAK-659 is its specificity for N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine and related enzymes, which may reduce the risk of off-target effects. However, its broad inhibition profile may also lead to unintended effects on other immune cells or signaling pathways. Another limitation is the lack of data on the long-term safety and efficacy of TAK-659 in humans, as it is still in the early stages of clinical development.
Future Directions
There are several potential future directions for research on TAK-659. One area of interest is its potential use in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy. Another direction is the exploration of its effects on other immune cells or signaling pathways. Additionally, further studies are needed to determine the optimal dosing and duration of treatment for different B cell-related diseases.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the formation of the thiazole and pyrimidine rings, as well as the coupling of the two rings. The final product is obtained through purification and isolation processes. The precise details of the synthesis method are proprietary information of the company that developed TAK-659.
Scientific Research Applications
TAK-659 has been shown to be effective in preclinical models of B cell-related diseases, including lymphoma and autoimmune disorders. In a study published in Cancer Research, TAK-659 was found to inhibit the growth of lymphoma cells both in vitro and in vivo. Another study published in Arthritis & Rheumatology showed that TAK-659 reduced the severity of arthritis in a mouse model of rheumatoid arthritis.
properties
IUPAC Name |
4-naphthalen-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4S/c1-2-5-13-10-14(7-6-12(13)4-1)15-11-22-17(20-15)21-16-18-8-3-9-19-16/h1-11H,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPSCBKPRNMVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Naphthalen-2-yl-thiazol-2-yl)-pyrimidin-2-yl-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5718788.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5718790.png)
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5718796.png)


![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5718830.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5718837.png)
![2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718844.png)
![2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5718867.png)
![2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5718883.png)


![ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5718900.png)
